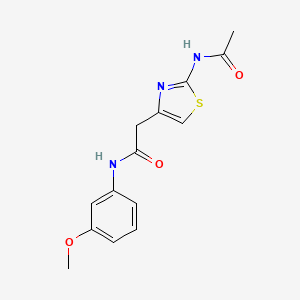

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide

CAS No.: 921522-22-7

Cat. No.: VC11951300

Molecular Formula: C14H15N3O3S

Molecular Weight: 305.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921522-22-7 |

|---|---|

| Molecular Formula | C14H15N3O3S |

| Molecular Weight | 305.35 g/mol |

| IUPAC Name | 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C14H15N3O3S/c1-9(18)15-14-17-11(8-21-14)7-13(19)16-10-4-3-5-12(6-10)20-2/h3-6,8H,7H2,1-2H3,(H,16,19)(H,15,17,18) |

| Standard InChI Key | CBLYPGLBVWYPQJ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC |

| Canonical SMILES | CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC |

Introduction

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound featuring both thiazole and aromatic structures. It is characterized by the presence of an acetamido group, which is significant in medicinal chemistry due to its potential biological activities. This compound belongs to the category of thiazole derivatives, known for their diverse biological activities, including interactions with biological targets such as enzymes and receptors.

Synthesis and Characterization

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Characterization techniques include NMR spectroscopy and X-ray crystallography, which are crucial for understanding the compound's molecular structure and potential biological interactions.

Potential Applications

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has potential applications in drug development due to its unique pharmacological properties. The thiazole moiety may enhance binding affinity to biological targets, suggesting potential therapeutic uses against pathogens or cancer cells.

Chemical Reactivity

The compound is susceptible to various chemical reactions, including oxidation and reduction. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume